molecular formula C25H21N3O3S2 B2540321 4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 442557-28-0

4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No. B2540321
CAS RN: 442557-28-0
M. Wt: 475.58
InChI Key: CBUSBVFJXNLUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Anticancer Activity

A series of substituted benzamides, including those with thiazolyl groups similar to the compound of interest, were designed and synthesized for anticancer evaluation. These compounds showed moderate to excellent anticancer activity against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The activity was compared to etoposide, a reference drug, indicating that some derivatives exhibit higher anticancer activities than the reference drug (Ravinaik et al., 2021).

Pro-apoptotic Activities

Another research focused on indapamide derivatives, closely related to thiazolyl benzamides, demonstrating significant proapoptotic activity on melanoma cell lines. One specific compound was highlighted for its potential anticancer activity with IC50 values indicating its effectiveness against melanoma cancer cell line MDA–MB435. Additionally, it served as an inhibitor for human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer therapy (Yılmaz et al., 2015).

Cytotoxic Evaluation of Schiff Bases

Research into Schiff bases derived from sulfonamide showed promising cytotoxic activity against human breast cancer cell lines. These findings point towards the potential of sulfonamide derivatives, including thiazolyl benzamides, in developing chemotherapeutic agents due to their desirable cytotoxic activities (Govindaraj et al., 2021).

Antifungal and Antimicrobial Applications

Compounds structurally related to the specified benzamide have been synthesized and evaluated for their antifungal and antimicrobial properties. Such studies underscore the potential for these compounds to serve as bases for developing new antimicrobial agents, indicating the broad spectrum of biological activities that these chemical structures might possess (Narayana et al., 2004).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-28(16-17-7-3-2-4-8-17)33(30,31)20-13-11-18(12-14-20)24(29)27-25-26-23-21-10-6-5-9-19(21)15-22(23)32-25/h2-14H,15-16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUSBVFJXNLUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.